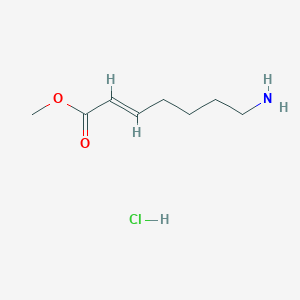

Methyl (E)-7-aminohept-2-enoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (E)-7-aminohept-2-enoate;hydrochloride” is a complex organic compound. The “methyl” part refers to an alkyl derived from methane, containing one carbon atom bonded to three hydrogen atoms . The “(E)-7-aminohept-2-enoate” part suggests the presence of an amino group (NH2) and a heptene (7 carbon alkene) structure. The “E” in the name indicates the configuration of the double bond, based on the Cahn-Ingold-Prelog (CIP) priority rules . The “hydrochloride” indicates that this compound is a hydrochloride salt, which typically forms when an organic compound is reacted with hydrochloric acid.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the heptene structure, the introduction of the amino group, and the formation of the hydrochloride salt. The exact synthesis pathway would depend on the specific reactions used and the order in which they are performed .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as mass spectrometry could be used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. For example, the presence of the amino group and the double bond could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Techniques such as high-performance liquid chromatography (HPLC) could be used to analyze these properties .Scientific Research Applications

- Its unique structure allows for modifications that can enhance bioactivity or improve pharmacokinetic properties. Scientists explore its potential as a scaffold for designing new pharmaceutical compounds .

- Understanding its role in beta-glucan production can lead to applications in functional foods, nutraceuticals, and pharmaceutical formulations .

- Its non-toxic nature and wide-ranging applications make it relevant for commercial pectin production .

- Methyl (E)-7-aminohept-2-enoate hydrochloride can serve as a precursor for anionic surfactants. By modifying its structure, scientists aim to create environmentally friendly surfactants with desirable properties .

Organic Synthesis and Medicinal Chemistry

Beta-Glucan Production and Characterization

Pectin Extraction and Commercial Applications

Anionic Surfactant Synthesis and Environmental Applications

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (E)-7-aminohept-2-enoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7-9;/h4,6H,2-3,5,7,9H2,1H3;1H/b6-4+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWSYLYZLJHSAI-CVDVRWGVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (E)-7-aminohept-2-enoate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2801125.png)

![N-(3-chlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2801126.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2801133.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801138.png)

![1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B2801139.png)

![N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide](/img/structure/B2801141.png)

![2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2801142.png)

![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)